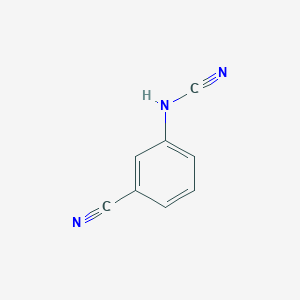

N-(3-Cyanophenyl)cyanamide

Description

Structure

3D Structure

Properties

CAS No. |

154496-91-0 |

|---|---|

Molecular Formula |

C8H5N3 |

Molecular Weight |

143.15 g/mol |

IUPAC Name |

(3-cyanophenyl)cyanamide |

InChI |

InChI=1S/C8H5N3/c9-5-7-2-1-3-8(4-7)11-6-10/h1-4,11H |

InChI Key |

JJDPEOGUMDYQBD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)NC#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for N 3 Cyanophenyl Cyanamide

Direct N-Arylation Approaches for Cyanamide (B42294) Formation

Direct N-arylation methods involve the formation of the C-N bond between the 3-cyanophenyl group and the nitrogen atom of the cyanamide moiety in a single key step. These approaches are often favored for their atom economy and potentially shorter synthetic sequences.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds and have been successfully applied to the synthesis of N-aryl cyanamides. nih.gov This methodology can be adapted for the synthesis of N-(3-Cyanophenyl)cyanamide by coupling an appropriate 3-substituted benzonitrile (B105546) with cyanamide or its synthetic equivalent. A plausible route involves the reaction of 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488) with cyanamide in the presence of a palladium catalyst, a suitable ligand, and a base.

The general mechanism for such a transformation involves an oxidative addition of the aryl halide to a low-valent palladium(0) species, followed by coordination of the cyanamide anion, and subsequent reductive elimination to furnish the N-aryl cyanamide product and regenerate the palladium(0) catalyst. idc-online.com The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky electron-rich phosphine (B1218219) ligands such as t-butylphosphine ligands (e.g., tBuXPhos) often showing good performance in amination and amidation reactions. nih.gov

| Parameter | Typical Conditions | Rationale/Effect on Reaction |

|---|---|---|

| Palladium Precatalyst | Pd2(dba)3 (Tris(dibenzylideneacetone)dipalladium(0)) | A common and effective source of Pd(0). |

| Ligand | tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) | Bulky and electron-rich ligand that promotes oxidative addition and reductive elimination. |

| Base | Cs2CO3 (Caesium carbonate) | Deprotonates the cyanamide, forming the nucleophilic cyanamide anion. |

| Solvent | Toluene | Aprotic solvent suitable for palladium-catalyzed cross-coupling reactions. |

| Temperature | 60-100 °C | Provides the necessary activation energy for the catalytic cycle. |

| Aryl Halide Reactivity | I > Br > Cl | The C-X bond strength decreases down the group, leading to faster oxidative addition. |

Research on related systems has shown that electron-deficient aryl halides tend to give higher yields, which suggests that 3-bromobenzonitrile would be a suitable substrate due to the electron-withdrawing nature of the cyano group. nih.gov In contrast, electron-rich aryl halides may require higher catalyst loadings and longer reaction times. nih.gov

An alternative direct approach involves the reaction of a nucleophilic amine with an electrophilic cyanating agent. For the synthesis of this compound, this would entail the reaction of 3-aminobenzonitrile (B145674) with a reagent like cyanogen (B1215507) bromide (BrCN). This reaction, a variation of the von Braun reaction, typically proceeds via nucleophilic attack of the amine on the electrophilic carbon of the cyanogen bromide. researchgate.net

The reaction is generally carried out in the presence of a base to neutralize the hydrogen bromide byproduct. The choice of solvent and base is critical to manage the reactivity of the cyanogen bromide and to avoid side reactions. While this method is conceptually straightforward, the toxicity and handling of cyanogen bromide necessitate careful experimental procedures.

Indirect Synthetic Pathways via Functional Group Interconversions

Indirect routes to this compound involve the construction of a precursor molecule followed by a functional group interconversion to generate the final cyanamide functionality. These multi-step sequences can offer advantages in terms of avoiding harsh reagents or overcoming challenges associated with direct arylation.

A common and versatile indirect method starts with 3-aminobenzonitrile. This precursor can be converted into a derivative that is then transformed into the cyanamide. A potential two-step sequence involves the initial formation of a urea (B33335) or thiourea (B124793) derivative, followed by a subsequent transformation.

For example, 3-aminobenzonitrile can react with potassium isocyanate in an aqueous acidic medium to form N-(3-cyanophenyl)urea. rsc.org The resulting urea could then potentially be dehydrated to yield the corresponding cyanamide, although this transformation can be challenging and may require specific reagents.

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Acid | Product | Key Observation |

|---|---|---|---|---|---|

| Aniline | Potassium Isocyanate | Water | Aqueous HCl | Phenylurea | Good to excellent yields for anilines with electron-donating groups. |

| Anilines with electron-withdrawing groups (e.g., -CN, -NO2) | Potassium Isocyanate | Water | Aqueous HCl | Substituted Phenylurea | Lower conversion and yields due to reduced nucleophilicity of the aniline. rsc.org |

Another approach involves the synthesis of N-(3-cyanophenyl)thiourea from 3-aminobenzonitrile and a thiocyanate (B1210189) salt or by reaction with an isothiocyanate. The resulting thiourea can then be converted to the cyanamide through desulfurization, often using reagents like mercuric oxide or other carbophilic metal salts.

A further strategy involves the acylation of 3-aminobenzonitrile to form an N-(3-cyanophenyl)amide, such as N-(3-cyanophenyl)benzamide. acs.org While not a direct route to the cyanamide, this highlights the reactivity of the amino group in 3-aminobenzonitrile for C-N bond formation.

Optimization of Reaction Conditions for Yield and Selectivity

For any chosen synthetic route, optimization of reaction conditions is paramount to maximize the yield and purity of this compound.

For palladium-catalyzed N-arylation, key parameters to optimize include:

Catalyst and Ligand: Screening different palladium sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) and phosphine ligands (e.g., BINAP, Xantphos) can significantly impact the reaction efficiency. nih.govacs.orgthieme-connect.de

Solvent: The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of catalytic intermediates.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete conversion while minimizing decomposition or side reactions.

In the case of indirect methods, such as those proceeding through a urea intermediate, the optimization would focus on the conditions for both the urea formation and the subsequent dehydration step. For the urea synthesis from 3-aminobenzonitrile and potassium isocyanate, the pH of the reaction medium is a critical factor. rsc.org The subsequent dehydration of the urea to the cyanamide would require screening of various dehydrating agents and reaction conditions to achieve a clean and high-yielding conversion.

Catalyst Systems and Ligand Effects in N-C Bond Formation

The direct N-cyanation of anilines, such as 3-aminobenzonitrile, with highly reactive electrophilic cyanating agents like cyanogen bromide, often proceeds without the need for a metal catalyst. The inherent nucleophilicity of the aromatic amine is generally sufficient to react with the electrophilic cyanide source.

However, in modern organic synthesis, there is a drive to develop milder and more selective methods, often employing less toxic cyanating agents. In such cases, transition metal catalysis, particularly with palladium or copper, plays a crucial role in facilitating the N-C bond formation. While a specific catalyst system for this compound is not prominently documented, analogous C-N cross-coupling reactions provide insight into effective catalytic systems.

For instance, palladium-catalyzed cyanation reactions have been developed using various cyanide sources. nih.gov These reactions typically involve a palladium(0) precatalyst which undergoes oxidative addition to an aryl halide or triflate. Subsequent reductive elimination from a palladium(II) intermediate forms the desired C-N bond. The efficiency and scope of these reactions are highly dependent on the choice of ligand coordinated to the palladium center. Ligands such as bulky, electron-rich phosphines are often employed to stabilize the catalytic species and promote the key steps of the catalytic cycle. sigmaaldrich.com

Copper-catalyzed reactions also offer a viable alternative for the synthesis of aryl cyanamides. google.com Copper(I) salts, such as copper(I) cyanide, can be used in conjunction with a base to effect the cyanation of aryl halides. google.comgoogle.com

Table 1: Catalyst Systems for Analogous N-Arylation and Cyanation Reactions

| Catalyst/Precatalyst | Ligand | Cyanide Source | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Phosphine Ligands | K₄[Fe(CN)₆] | Deborylative Cyanation | |

| Cu(OTf)₂/CuCl | None | Trimethylsilyl cyanide (TMSCN) | Strecker-type reaction | researchgate.net |

| Ni(0) complexes | Ferrocenyl phosphines | Metal cyanides | Cyanation of aryl chlorides | google.com |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | NH₄¹¹CN | Deborylative [¹¹C]cyanation |

Solvent Selection and Temperature Control

The selection of an appropriate solvent and careful control of the reaction temperature are critical for the successful synthesis of this compound.

Solvent Selection: For the proposed N-cyanation of 3-aminobenzonitrile with cyanogen bromide, an inert aprotic solvent is generally preferred to prevent side reactions with the solvent. Suitable solvents include:

Ethereal solvents: Diethyl ether or tetrahydrofuran (B95107) (THF) are good choices as they are unreactive towards the reagents and can facilitate the reaction at low temperatures.

Halogenated solvents: Dichloromethane can also be used, particularly for reactions run at or below room temperature. iucr.org

Aprotic polar solvents: Acetonitrile (B52724) or dimethylformamide (DMF) could be employed, especially in metal-catalyzed variations of the synthesis. google.com

The polarity of the solvent can influence the reaction rate and the solubility of the starting materials and intermediates.

Temperature Control: The reaction of anilines with cyanogen bromide is typically exothermic and should be conducted at reduced temperatures to control the reaction rate and minimize the formation of byproducts.

An initial reaction temperature of 0 °C is common, often achieved using an ice-water bath.

The reaction may then be allowed to slowly warm to room temperature as it proceeds to completion.

In metal-catalyzed cross-coupling reactions, the temperature requirements can be more varied, sometimes necessitating elevated temperatures to drive the catalytic cycle. For example, some copper-catalyzed cyanations are heated to temperatures in the range of 120-175 °C. google.com However, for the direct cyanation with BrCN, lower temperatures are generally sufficient and desirable.

Purification Techniques for Synthetic Intermediates

Following the completion of the reaction, a systematic purification strategy is necessary to isolate the this compound from unreacted starting materials, reagents, and byproducts.

Initial Work-up:

Quenching: The reaction mixture is often quenched with water or an aqueous solution to stop the reaction and dissolve inorganic salts, such as the ammonium (B1175870) bromide formed if a base is used.

Extraction: The aqueous layer is then extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane, to transfer the desired product into the organic phase. iucr.org The organic layers are combined for further processing.

Washing: The combined organic extracts are typically washed with brine (a saturated aqueous solution of NaCl) to remove residual water and then dried over an anhydrous drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. iucr.org

Purification of the Crude Product: After removal of the solvent under reduced pressure, the resulting crude product can be purified using one or more of the following techniques:

Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent or solvent system is chosen in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol (B145695) or a mixture of ethanol and water are often effective for recrystallizing aromatic compounds.

Flash Column Chromatography: For more challenging separations or to obtain a very high purity product, flash column chromatography is employed. The crude material is dissolved in a minimal amount of solvent and loaded onto a column of silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is then passed through the column to separate the components based on their differential adsorption to the silica gel. The fractions containing the pure product are collected and the solvent is evaporated. rsc.org

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Chemical Reactivity and Transformation Pathways of N 3 Cyanophenyl Cyanamide

Reactions of the Cyanamide (B42294) Moiety

The cyanamide functional group (N-C≡N) is characterized by an unusual combination of a nucleophilic sp3-hybridized amino nitrogen and an electrophilic nitrile unit. nih.gov This allows it to participate in a variety of chemical transformations.

The carbon-nitrogen triple bond of the cyanamide group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of various important chemical structures. wikipedia.orgresearchgate.net For N-(3-Cyanophenyl)cyanamide, nucleophilic additions can proceed with a range of nucleophiles containing acidic protons.

General reactions include:

Reaction with Water: Hydrolysis of the cyanamide group leads to the formation of the corresponding urea (B33335) derivative. In this case, this compound would react with water to yield N-(3-cyanophenyl)urea. wikipedia.org

Reaction with Alcohols and Thiols: Analogous to water, alcohols and thiols can add across the cyanamide triple bond to produce O-alkylisoureas and S-alkylisothioureas, respectively. wikipedia.org

Reaction with Amines: The addition of amines to the cyanamide functionality is a common method for the synthesis of substituted guanidines. wikipedia.org

Table 1: Nucleophilic Addition Reactions at the Cyanamide Moiety

| Nucleophile | Reagent Example | Product Class | Specific Product from this compound |

|---|---|---|---|

| Water | H₂O | Urea | N-(3-cyanophenyl)urea |

| Alcohol | R-OH | O-Alkylisourea | O-Alkyl-N-(3-cyanophenyl)isourea |

| Thiol | R-SH | S-Alkylisothiourea | S-Alkyl-N-(3-cyanophenyl)isothiourea |

| Amine | R-NH₂ | Guanidine (B92328) | N-Alkyl-N'-(3-cyanophenyl)guanidine |

Cycloaddition Reactions Leading to Heterocyclic Systems

The cyanamide moiety is a valuable building block in the synthesis of nitrogen-containing heterocycles through cycloaddition reactions. researchgate.net The carbon-nitrogen triple bond can readily participate in reactions such as [3+2] and [2+2+2] cycloadditions. nih.gov

[3+2] Cycloadditions: this compound can act as a dipolarophile in reactions with 1,3-dipoles like azides or nitrile oxides. For instance, reaction with an azide (B81097) would yield a 4-amino-tetrazole derivative. nih.gov Similarly, reactions with nitrile oxides can lead to the formation of 1,2,4-oxadiazole (B8745197) systems. nih.gov A BF₃·OEt₂ promoted [3+2] cycloaddition between cyanamides and donor-acceptor cyclopropanes has been developed for the synthesis of cyclic amidines. researchgate.net

[2+2+2] Cycloadditions: Metal-catalyzed cyclotrimerization of cyanamides with alkynes is a well-established method for synthesizing substituted pyridines and other six-membered heterocycles. nih.gov For example, Rh(I)-catalyzed [2+2+2] cyclotrimerization has been used to construct α-carboline scaffolds from cyanamide precursors. nsf.gov This suggests that this compound could be a suitable substrate for such transformations, leading to complex heterocyclic structures.

Table 2: Cycloaddition Reactions Involving the Cyanamide Moiety

| Reaction Type | Reactant Partner | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | Azide (R-N₃) | 4-Aminotetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |

| [2+2+2] Cycloaddition | Alkynes | Substituted Pyridine/Triazine |

Functional Group Transformations (e.g., Hydrolysis, Reduction)

Beyond direct additions, the cyanamide group can undergo transformations into other functional groups.

Hydrolysis: As mentioned previously, the most common transformation is hydrolysis to a urea derivative. Under acidic or basic conditions, the cyanamide functionality of this compound would be converted to a ureido group (-NH-CO-NH₂). The complete hydrolysis of calcium cyanamide to cyanamide under simulated gastric conditions has been demonstrated, highlighting the lability of the related structures to aqueous acidic environments. europa.eu

Reduction: The reduction of the cyanamide functional group is less straightforward than the reduction of a simple nitrile. While the C≡N triple bond of the aryl nitrile is readily reduced (see section 3.2.2), the reduction of the N-C≡N group often involves cleavage of the N-CN bond. For example, N,N-dialkylcyanamides can be hydrolyzed and decarboxylated to yield secondary amines, a process that involves breaking the N-CN linkage. wikipedia.org Specific protocols for the direct reduction of the monosubstituted cyanamide triple bond to a methylamine (B109427) group (-NH-CH₃) without affecting the aryl nitrile are not widely reported and would likely require chemoselective reagents.

Reactivity of the Aryl Nitrile Group

The nitrile group attached to the phenyl ring (an aryl nitrile) has its own distinct reactivity, which can be exploited independently of the cyanamide moiety.

Aromatic rings are generally nucleophilic, but the presence of strong electron-withdrawing groups can render them electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The cyano group (-C≡N) is a powerful electron-withdrawing group that activates an aromatic ring for SNAr, particularly when positioned ortho or para to a suitable leaving group (such as a halide). libretexts.orgacs.org

In this compound, the nitrile group is in a meta position relative to the other ring positions. In classical SNAr mechanisms, ortho and para substituents are required to stabilize the negatively charged Meisenheimer intermediate through resonance. libretexts.orgmasterorganicchemistry.com A meta-positioned cyano group cannot directly participate in resonance stabilization of the intermediate carbanion. Therefore, it provides only a weaker, inductive activation towards nucleophilic aromatic substitution compared to its ortho or para counterparts. While less favorable, SNAr reactions on substrates with meta-activating groups can sometimes be achieved under harsh reaction conditions.

The aryl nitrile group can be readily transformed through reduction and oxidation reactions.

Reduction: The reduction of an aryl nitrile to a primary amine is a common and high-yielding transformation. This can be achieved using various reducing agents. organic-chemistry.org

Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that will convert the nitrile to a primary amine. chemguide.co.uklibretexts.org

Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) over a metal catalyst (e.g., Palladium, Platinum, or Nickel) also effectively reduces the nitrile group. chemguide.co.uk Applying these methods to this compound would selectively reduce the aryl nitrile, yielding N-(3-(aminomethyl)phenyl)cyanamide.

Oxidation: While less common than reduction, the nitrile group can be oxidized.

Hydrolysis to Carboxylic Acid: The most prevalent "oxidative" transformation is hydrolysis under strong acidic or basic conditions, which converts the nitrile group into a carboxylic acid. libretexts.org This would transform this compound into N-(3-carboxyphenyl)cyanamide.

Direct Oxidation: Direct oxidation of a nitrile to other functionalities is not a standard transformation, but under specific and strong oxidative conditions, conversion to other products may be possible. For instance, some research points to the formation of carboxylic acids from nitriles using strong oxidants.

Table 3: Transformations of the Aryl Nitrile Group

| Transformation | Reagents/Conditions | Resulting Functional Group | Specific Product from this compound |

|---|---|---|---|

| Reduction | LiAlH₄ or H₂/Pd | Primary Amine (-CH₂NH₂) | N-(3-(aminomethyl)phenyl)cyanamide |

| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | N-(3-carboxyphenyl)cyanamide |

Electrophilic and Nucleophilic Character of this compound

The reactivity of this compound is characterized by a duality of both electrophilic and nucleophilic properties, a feature inherent to the cyanamide functional group and modulated by the attached 3-cyanophenyl ring. nih.govmdpi.com The cyanamide moiety itself possesses a nucleophilic amino nitrogen and an electrophilic nitrile carbon. mdpi.comwikipedia.org

The molecule contains two distinct nitrile groups and one secondary amine, creating multiple reactive sites. The 3-cyanophenyl group, being strongly electron-withdrawing, significantly influences the electron density across the molecule. It reduces the nucleophilicity of the cyanamide's amino nitrogen compared to alkyl-substituted cyanamides. Conversely, the electrophilic character of the carbon atom in the cyanamide's nitrile group is enhanced by this electron-withdrawing effect. evitachem.com

This compound can therefore react as either an electrophile or a nucleophile. wikipedia.org As a nucleophile, the primary site of reaction is the sp³-hybridized amino nitrogen. mdpi.com It can participate in addition reactions to electrophilic species. As an electrophile, attacks can occur at the carbon atoms of either the cyanamide or the phenyl-bound nitrile groups. mdpi.com The cyanide ion itself is a good nucleophile, which suggests that under certain conditions, the cyano groups on the molecule can influence reactions through their inherent electronic properties. msu.edudoi.org

The table below summarizes the key reactive sites within the molecule.

Table 1: Nucleophilic and Electrophilic Sites of this compound

| Site | Character | Influencing Factors | Potential Reactions |

|---|---|---|---|

| Cyanamide Amino Nitrogen (-NH-) | Nucleophilic | Lone pair of electrons; reduced by electron-withdrawing 3-cyanophenyl group. | Alkylation, Acylation, Addition to electrophiles. |

| Cyanamide Nitrile Carbon (-C≡N) | Electrophilic | Electron-withdrawing effect of the adjacent nitrogen and the 3-cyanophenyl group. | Nucleophilic addition (e.g., by water, alcohols, amines to form ureas, isoureas, guanidines). wikipedia.org |

| Phenyl Nitrile Carbon (-C≡N) | Electrophilic | Strong polarization of the C≡N bond. | Nucleophilic addition, Cycloaddition reactions. |

Radical Reaction Pathways and Cascade Processes

Substituted cyanamides are versatile substrates in radical chemistry, often serving as precursors to complex nitrogen-containing heterocycles. nih.gov While specific radical reactions of this compound are not extensively documented, its structure suggests a capacity for such transformations, particularly through the formation of nitrogen-centered radicals. acs.org

A common strategy involves the acylation of the cyanamide followed by radical initiation to generate a nitrogen-centered radical. researchgate.net For this compound, this would involve initial conversion to an N-acyl derivative. Subsequent treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor like tributyltin hydride (Bu₃SnH), could initiate a radical cascade. nih.govresearchgate.net

These cascade reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation. u-tokyo.ac.jpbaranlab.org In the context of N-acyl cyanamides, these cascades often lead to the synthesis of polycyclic guanidine derivatives. nih.govresearchgate.net The process typically involves the addition of a nitrogen-centered radical onto the nitrile functionality, followed by cyclization steps. researchgate.net The presence of the second nitrile group on the phenyl ring could potentially participate in or influence the direction of these cascade cyclizations, leading to unique and complex molecular architectures.

Table 2: Potential Radical Cascade Reaction of this compound Derivative

| Reactant | Reaction Type | Key Intermediates | Potential Product Class |

|---|---|---|---|

| N-Acyl-N-(3-cyanophenyl)cyanamide | Radical Cascade Cyclization | Nitrogen-centered radical, Iminyl radical. acs.org | Polycyclic guanidine derivatives. nih.gov |

Metal-Catalyzed Transformations and Coordination Chemistry

The field of coordination chemistry involves the interaction of metal centers with ligands. wikipedia.org this compound possesses multiple potential donor atoms—the amino nitrogen and the nitrogens of the two cyano groups—making it a candidate for acting as a ligand in coordination complexes. nih.govmdpi.com The coordination of a cyanamide to a metal center, such as zinc(II), can electrophilically activate the C≡N group, making it more susceptible to nucleophilic attack, for instance, by water in hydration reactions. researchgate.net

The molecule can participate in various metal-catalyzed transformations. Transition metal-catalyzed reactions are fundamental in modern organic synthesis, and substrates containing aryl and cyano groups are common participants. google.com

Potential transformations include:

N-Arylation/Alkylation: The N-H bond of the cyanamide can undergo metal-catalyzed cross-coupling reactions with aryl or alkyl halides to form tertiary cyanamides. wikipedia.org

N-CN Bond Cleavage: Under metal catalysis, the N-CN bond can be cleaved, allowing the compound to act as an aminating or cyanating agent. mdpi.com

Cycloaddition Reactions: Metal catalysts can facilitate [2+2+2] cycloaddition reactions between the cyanamide's nitrile group and alkynes, leading to the formation of substituted triazines. nih.gov

Coordination as a Ligand: The presence of a cyanophenyl group introduces the possibility of coordination to a metal center through the nitrile nitrogen, which has been observed in other complex ligands. researchgate.net This could lead to the formation of coordination polymers or discrete metal complexes with potentially interesting catalytic or material properties.

Table 3: Plausible Metal-Catalyzed Reactions and Coordination Modes

| Reaction / Coordination | Metal Catalyst (Example) | Role of this compound | Product Type |

|---|---|---|---|

| Coordination | Zn(II), Cu(II), Fe(II) researchgate.netresearchgate.net | Ligand (via N-amino, N-nitrile) | Metal Complex |

| N-H Cross-Coupling | Pd, Cu google.com | Substrate | Tertiary cyanamide |

| [2+2+2] Cycloaddition | Co, Rh nih.gov | Dipolarophile | Substituted Triazine |

| Nitrile Hydration | Zn(II) researchgate.net | Substrate | N-(3-Cyanophenyl)urea |

Spectroscopic and Structural Elucidation Studies of N 3 Cyanophenyl Cyanamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in defining the molecular framework of N-(3-Cyanophenyl)cyanamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information to construct a complete picture of its structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure

NMR spectroscopy is a powerful tool for delineating the carbon and proton environments within a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its structural assembly. Based on analogous compounds like (3-Cyanophenyl)carbamoyl cyanide, a predicted NMR data set can be proposed. rsc.org

In ¹H NMR spectroscopy, the aromatic protons of the 3-cyanophenyl group are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm. The proton of the cyanamide (B42294) group (N-H) would likely present as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy would further confirm the molecular structure. The carbon atoms of the cyanophenyl ring would resonate in the aromatic region (110-140 ppm). The nitrile carbon (-C≡N) is anticipated to have a characteristic chemical shift around 118 ppm, while the cyanamide carbon (-N-C≡N) would appear further downfield. The quaternary carbon to which the cyano group is attached would also be identifiable.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplet |

| N-H | Variable | Broad Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic-C | 110 - 140 |

| Phenyl-CN | ~118 |

| Cyanamide-CN | >110 |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both IR and Raman techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. For this compound, these techniques are particularly useful for identifying the characteristic stretching frequencies of the nitrile and cyanamide functional groups.

The most prominent feature in the IR and Raman spectra is expected to be the stretching vibration of the two cyano groups (-C≡N). These typically appear in a relatively clear region of the spectrum, between 2100 and 2300 cm⁻¹. nih.govresearchgate.net The nitrile group on the phenyl ring and the cyanamide nitrile may exhibit slightly different frequencies due to their distinct electronic environments. Studies on similar molecules like N-(4-tolyl)cyanamide have shown multiple transitions in this region. nih.gov

Other significant vibrational modes include the N-H stretch of the cyanamide group, which would likely appear as a sharp to broad band in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. americanpharmaceuticalreview.com

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -C≡N (Nitrile) | Stretch | 2200 - 2260 |

| -N-H | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the precise molecular weight of a compound and for gaining insights into its structure through fragmentation analysis. For this compound (C₈H₅N₃), the calculated monoisotopic mass is approximately 143.048 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and key fragments would likely arise from the cleavage of the C-N bond between the phenyl ring and the cyanamide group, as well as the loss of the cyano groups. A stable fragment corresponding to the 3-cyanophenyl cation would be anticipated.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

| 143 | [M]⁺ |

| 116 | [M - HCN]⁺ |

| 102 | [C₇H₄N]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides unparalleled detail about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, insights can be drawn from related structures. For instance, the crystal structure of a complex carbazole (B46965) derivative features a cyanamide bridge, and studies on other aromatic cyanamides provide a basis for predicting the solid-state conformation. rsc.orgiucr.org

It is expected that the phenyl ring would be planar. The cyanamide group, -NHCN, may exhibit some degree of planarity, and its orientation relative to the phenyl ring will be of interest. The bond lengths of the C≡N triple bonds are expected to be in the typical range of 1.13-1.16 Å. The C-N single bond connecting the phenyl ring to the cyanamide nitrogen would be shorter than a typical C-N single bond due to the influence of the aromatic system. Intermolecular hydrogen bonding involving the N-H group of the cyanamide and the nitrogen atom of a nitrile group on an adjacent molecule could play a significant role in the crystal packing.

Chromatographic Methodologies for Analytical Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis. High-Performance Liquid Chromatography (HPLC) is a particularly suitable method.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A reversed-phase HPLC method would be the standard approach for the analysis of this compound. This would likely involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

Detection could be achieved using a UV detector, as the aromatic ring and nitrile groups are chromophoric. The maximum absorbance wavelength (λmax) would need to be determined but is expected to be in the UV region. For quantitative analysis, a calibration curve would be constructed by analyzing standards of known concentrations. The method would need to be validated for linearity, accuracy, precision, and sensitivity. google.comepa.gov

Proposed HPLC Parameters for this compound Analysis

| Parameter | Proposed Condition |

| Column | ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at determined λmax |

| Column Temperature | 25-30 °C |

Gas Chromatography (GC) of Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. Direct GC analysis of this compound can be challenging due to its polarity and potential for thermal degradation at the high temperatures typically used in GC inlets and columns. The presence of the acidic proton on the cyanamide group and the polar cyano group can lead to poor peak shape, tailing, and irreversible adsorption on the GC column. researchgate.net To overcome these limitations, this compound is typically converted into more volatile and thermally stable derivatives prior to GC analysis.

The goal of derivatization is to replace the active hydrogen in the cyanamide functional group with a non-polar moiety, thereby increasing the volatility and reducing the polarity of the analyte. sigmaaldrich.com This enhances chromatographic efficiency, improves peak symmetry, and increases sensitivity. The choice of derivatization reagent depends on the functional groups present in the molecule and the desired properties of the resulting derivative.

Commonly, the derivatized this compound is then analyzed using a GC system coupled with a mass spectrometer (GC-MS). This allows for both the separation of the derivative from other components in the sample and its unequivocal identification based on its mass spectrum. The retention time of the derivative provides chromatographic information, while the mass spectrum serves as a chemical fingerprint. A study on the quantitative analysis of a different cyano-containing compound, 3-cyano-3,3-diphenylpropionic acid, utilized GC with mass spectrometric detection for confirmation after derivatization. nih.gov

The selection of the GC column is also critical. A non-polar or medium-polarity column, such as one with a phenyl-substituted stationary phase, is often suitable for the analysis of aromatic compounds like the derivatives of this compound. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any by-products of the derivatization reaction and from other matrix components.

Below is a table summarizing typical GC conditions for the analysis of derivatized compounds similar in structure to this compound.

| Parameter | Typical Value/Condition | Purpose |

| GC Column | Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Provides good separation for aromatic compounds. |

| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions for good resolution and capacity. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete volatilization of the derivative. |

| Injection Mode | Splitless or Split | Splitless for trace analysis, Split for higher concentrations. |

| Oven Program | Initial temp: ~100 °C, ramp to ~300 °C | Separates compounds based on their boiling points. |

| Detector | Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) | MS for identification, NPD for selective and sensitive detection of nitrogen-containing compounds. |

Theoretical and Computational Chemistry of N 3 Cyanophenyl Cyanamide

Electronic Structure and Molecular Geometry Investigations

Investigations into the electronic structure and molecular geometry of N-(3-Cyanophenyl)cyanamide are fundamental to understanding its stability and reactivity. These studies provide a detailed picture of the electron distribution and the three-dimensional arrangement of the atoms within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its ground state properties, including its optimized molecular geometry, bond lengths, and bond angles. A common approach involves using a functional such as B3LYP with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost.

Table 1: Calculated Ground State Geometrical Parameters for a Representative Cyanophenyl Compound This table presents typical bond lengths and angles for a molecule structurally similar to this compound, as specific data for the target compound is not available.

| Parameter | Value |

|---|---|

| C-C (aromatic) | 1.39 Å |

| C-N (cyano) | 1.15 Å |

| C-N (cyanamide) | 1.35 Å |

| N-H (cyanamide) | 1.01 Å |

| C-C-C (aromatic) | 120.0° |

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are employed to study the excited electronic states of this compound. Techniques such as Time-Dependent Density Functional Theory (TD-DFT) or more advanced methods like Equation-of-Motion Coupled-Cluster (EOM-CC) can provide insights into the electronic transitions of the molecule.

These calculations can predict the vertical excitation energies, which correspond to the energy difference between the ground and excited states at the ground-state geometry, and the oscillator strengths, which indicate the intensity of the corresponding electronic transitions. This information is crucial for interpreting the molecule's UV-Vis absorption spectrum. For this compound, one would expect to find π-π* transitions associated with the phenyl ring and n-π* transitions involving the lone pairs of the nitrogen atoms.

Table 2: Calculated Electronic Excitation Data for a Model Cyanophenyl System This table illustrates the kind of data obtained from ab initio calculations on a related molecule, showing the lowest singlet excitation energies and their corresponding oscillator strengths.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) |

|---|---|---|

| S₀ → S₁ | 4.25 | 0.002 |

| S₀ → S₂ | 4.80 | 0.150 |

Conformational Analysis and Energetic Landscapes

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and to map the potential energy surface that governs their interconversion.

Computational methods can be used to perform a systematic search of the conformational space of this compound. By calculating the energy of each conformation, an energetic landscape can be constructed. This landscape reveals the global minimum energy conformation, which is the most stable and thus the most populated conformer at thermal equilibrium, as well as other local minima and the energy barriers that separate them. For this compound, the primary conformational flexibility would arise from the rotation around the C-N bond connecting the phenyl ring to the cyanamide (B42294) group.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. It allows for the detailed study of reaction pathways, the identification of transient intermediates, and the characterization of transition states.

To understand how this compound participates in a chemical reaction, it is essential to map the entire reaction pathway. This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them.

Transition state theory is used to locate the saddle points on the potential energy surface that correspond to the highest energy point along the reaction coordinate. The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in a hypothetical dimerization reaction of this compound, computational modeling could be used to determine the precise geometry of the two molecules as they come together to form a new bond.

Once the transition state has been characterized, its energy relative to the reactants can be calculated. This energy difference is known as the activation energy (Ea), which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.

By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. This information can then be used in kinetic modeling to predict the reaction rates under various conditions. For example, the activation energy for the cyclization of this compound to form a heterocyclic compound could be computed to assess the feasibility of such a transformation.

Table 3: Calculated Activation Energies for a Hypothetical Reaction of a Cyanamide Derivative This table provides illustrative activation energies for different potential reaction pathways of a related cyanamide compound.

| Reaction Pathway | Activation Energy (kcal/mol) |

|---|---|

| Dimerization | 25.8 |

| Cyclization | 35.2 |

Molecular Orbital Theory and Frontier Orbital Analysis

Molecular Orbital (MO) theory provides a sophisticated model for understanding the distribution and energy of electrons within a molecule. csus.edubrsnc.in In this framework, atomic orbitals combine to form molecular orbitals that extend over the entire molecule, leading to a more delocalized description of electron density compared to valence bond theory. csus.edubrsnc.in For a molecule like this compound, which possesses a complex system of pi-electrons, MO theory is particularly illuminating.

The key to understanding a molecule's reactivity and electronic properties lies in its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic or electron-donating capability. libretexts.orglibretexts.org Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's electrophilic or electron-accepting nature. libretexts.orglibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates higher reactivity and suggests that the molecule will be more polarizable and have stronger intramolecular charge transfer characteristics. nih.gov

For this compound, the presence of electron-withdrawing groups (the cyano groups) and the aromatic ring influences the energies of the frontier orbitals. The cyano groups generally lower the energy of both the HOMO and LUMO, while the phenyl ring contributes to the delocalized π-system. Computational studies on similar aryl cyanamides have shown that the HOMO is typically a π-orbital distributed over the phenyl ring and the cyanamide nitrogen atom, while the LUMO is often a π*-orbital with significant contributions from the cyano groups and the aromatic ring.

A computational study on gold-catalyzed cycloaddition of cyanamides revealed a HOMO-LUMO gap of 4.19 eV for a related enynamide intermediate, indicating its electrophilicity is enhanced upon coordination with gold. rsc.org The distribution of frontier orbitals is crucial in predicting the regioselectivity of such reactions. rsc.org

Below is a representative table of frontier orbital energies for a generic aryl cyanamide, based on typical values found in computational chemistry literature.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 to -6.5 |

| LUMO | -1.5 to -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

This table presents typical energy ranges for aryl cyanamides based on computational studies of related molecules. Actual values for this compound would require specific DFT calculations.

The analysis of the frontier orbitals can also be visualized through molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and reactive sites of a molecule. bhu.ac.inrsc.org For this compound, the regions around the nitrogen atoms of the cyano groups would be expected to show negative electrostatic potential (red/yellow), indicating their susceptibility to electrophilic attack. In contrast, the hydrogen atoms of the phenyl ring would exhibit positive electrostatic potential (blue), marking them as potential sites for nucleophilic interaction. bhu.ac.in

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of Related Aryl Cyanamides

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are built upon the principle that the activity or property of a chemical is a function of its molecular structure. conicet.gov.ar By developing mathematical models, QSAR/QSPR can predict the behavior of new, unsynthesized compounds, thereby saving time and resources in drug discovery and materials science. conicet.gov.ar

For aryl cyanamides, QSAR and QSPR studies can be employed to predict a variety of endpoints, including reactivity, toxicity, and pharmacological activity. The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms (e.g., Wiener index, Kappa indices). nih.govresearchgate.net

Electronic: Reflecting the electronic properties (e.g., dipole moment, partial atomic charges, HOMO/LUMO energies). researchgate.net

Steric/Geometrical: Related to the three-dimensional shape of the molecule (e.g., molecular volume, surface area, radius of gyration). nih.gov

Thermodynamic: Such as heat of formation and solvation energy. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates a subset of these descriptors with the observed activity or property.

A QSAR study on a series of aryl alkenyl amides/imines as bacterial efflux pump inhibitors demonstrated the importance of descriptors like the radius of gyration, heat of formation, and E-state indices in determining the biological activity. nih.gov Another study on N-aryl derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease, highlighted the significance of descriptors such as AlogP98, Wiener index, and dipole moment. researchgate.net

While a specific QSAR/QSPR study for this compound was not found, the methodologies applied to other aryl cyanamides and related N-aryl compounds are directly applicable. For instance, in a hypothetical QSAR study on a series of substituted phenyl cyanamides, one might investigate the effect of different substituents on the phenyl ring on a particular biological activity.

The following table outlines the types of descriptors that would be relevant in a QSAR/QSPR study of aryl cyanamides.

| Descriptor Type | Examples | Potential Application |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Correlating with general structural features affecting bioavailability. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges | Predicting reactivity, interaction with polar receptors, and metabolic stability. |

| Steric | Molecular Volume, Surface Area, Ovality | Modeling binding affinity to a specific receptor pocket. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Estimating cell membrane permeability and absorption. |

The predictive power of a QSAR model is assessed through internal and external validation techniques. nih.gov A statistically robust and validated QSAR model can then be used to screen virtual libraries of related aryl cyanamides to identify promising candidates for synthesis and experimental testing.

Investigation of Biological Activity and Molecular Mechanisms Non Clinical Context

Ligand-Target Interactions: Elucidation of Binding Modes with Biomolecules

The cyanophenyl group is crucial for orienting molecules within the binding sites of proteins, often engaging in significant molecular interactions that contribute to binding affinity. Docking studies of biphenyl-based inhibitors into a homology model of human aromatase have suggested that the cyano group can form favorable hydrogen bond interactions with Serine 478 in the active site. nih.gov The removal of the cyano group, or its replacement with other atoms like fluorine or chlorine, typically results in a significant decrease in inhibitory activity, highlighting its importance for molecular recognition. nih.gov

In the context of kinase inhibition, the cyanamide (B42294) moiety has been utilized to form covalent bonds with cysteine residues in the target protein. For example, in the development of Janus Kinase 3 (JAK3) inhibitors, the cyanamide group was designed to engage with Cysteine 909. nih.gov Crystallography and computational studies confirmed this interaction, which was optimized to produce potent and selective inhibitors. nih.gov

Modulatory Effects on Enzyme Activity and Inhibition Mechanisms

The N-(3-Cyanophenyl)cyanamide moiety is a component of molecules designed to inhibit various enzymes, particularly kinases and those involved in steroid biosynthesis.

Kinase Inhibition: The biphenyl amide (BPA) series of p38α MAP kinase inhibitors incorporates related structural elements. nih.gov The rational design and optimization of these compounds are guided by their crystallographic binding modes to enhance cellular and in vivo activity. nih.gov Furthermore, cyanamide-based covalent inhibitors have been specifically designed to target JAK3, demonstrating that selective inhibition of this kinase is sufficient to modulate JAK1/JAK3-mediated cellular responses. nih.gov

Aromatase and Sulfatase Inhibition: Derivatives containing a para-cyanophenyl ring have been identified as dual aromatase-sulfatase inhibitors (DASIs). nih.gov Structure-activity relationship studies on these compounds revealed that the para-cyanophenyl ring provides a well-balanced dual inhibition profile. nih.gov

N-acetyltransferase (NAT) Inhibition: The parent compound, cyanamide, has been shown to cause a dose- and time-dependent inhibition of NAT1 activity, while not affecting NAT2. Mechanistic studies suggest that cyanamide reacts with the active site cysteine residue of NAT1, leading to its inhibition. nih.gov

The inhibitory activity of selected compounds featuring the cyanophenyl motif against different enzymes is summarized in the table below.

| Target Enzyme | Compound Series | Observed Inhibition (IC50) | Key Finding |

| Aromatase | Dual Aromatase-Sulfatase Inhibitor (DASI) | 4.4 nM | The para-cyanophenyl ring is critical for balanced dual inhibition. nih.gov |

| Steroid Sulfatase (STS) | Dual Aromatase-Sulfatase Inhibitor (DASI) | 40 nM | Modifications to the phenyl ring can confer stronger binding to the STS active site. nih.gov |

| Janus Kinase 3 (JAK3) | Cyanamide-based covalent inhibitors | Potent and selective | The cyanamide group forms a covalent bond with Cys909. nih.gov |

| N-acetyltransferase 1 (NAT1) | Cyanamide | Significant inhibition at 100 µM | Inhibition occurs via interaction with the active site cysteine residue. nih.gov |

Cellular Pathway Modulation in In Vitro Systems

Compounds containing the this compound scaffold can modulate cellular signaling pathways, leading to specific downstream effects in in vitro models. Selective JAK3 inhibitors, for instance, have been shown to be sufficient to drive JAK1/JAK3-mediated cellular responses in relevant cell-based assays. nih.gov

In the context of cancer, derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide have demonstrated antiproliferative activity against human colon carcinoma (HCT-116) and epithelial colorectal adenocarcinoma (Caco-2) cell lines. mdpi.com These compounds are thought to exert their effects by inhibiting the Phosphatidylinositol 3-kinase (PI3Kα) pathway, a critical signaling cascade in cell growth and survival. mdpi.com Similarly, pyrazole-based kinase inhibitors have been shown to induce a G2/M phase cell cycle arrest in cell cycle assays, an effect attributed to the inhibition of cyclin-dependent kinases like CDK16. mdpi.com

Structure-Activity Relationship (SAR) Studies for Bio-Active Scaffolds

SAR studies have been crucial in optimizing the potency and selectivity of inhibitors containing the cyanophenyl cyanamide core.

For dual aromatase-sulfatase inhibitors, extensive SAR studies have been performed. Modifications have included:

Relocation or addition of halogen atoms: To probe the effect on binding.

Replacement of linkers: Changing a methylene linker to a difluoromethylene linker improved aromatase inhibition threefold in one instance. nih.gov

Modification of the cyanophenyl ring: Replacing the para-cyanophenyl ring with other structures, such as a 3,5-difluorophenyl ring, did not improve aromatase inhibition but did enhance steroid sulfatase (STS) inhibition by an order of magnitude. nih.gov

These studies concluded that the para-cyanophenyl ring was optimal for achieving a balanced dual inhibition of both aromatase and STS for this class of compounds. nih.gov

In the development of pyrazole-based kinase inhibitors, the 3-aminopyrazole moiety was identified as an excellent starting point for SAR studies due to its high on-target potency within the CDK family. mdpi.com By systematically varying different residues on the scaffold, researchers were able to develop highly potent and selective inhibitors for the PCTAIRE kinase family. mdpi.com

The following table summarizes key SAR findings for a DASI compound series.

| Compound Modification | Aromatase Inhibition (IC50) | STS Inhibition (IC50) | SAR Conclusion |

| Parent Compound (para-cyanophenyl) | 13 nM | 227 nM | Provides the best-balanced dual inhibition. nih.gov |

| ortho-Fluoro substitution | 13 nM | 40 nM | Improves STS inhibition without affecting aromatase inhibition. nih.gov |

| Difluoromethylene linker | 4.4 nM | 60 nM | Improves aromatase inhibition threefold. nih.gov |

| 3,5-difluorophenyl ring replacement | 141 nM | 45 nM | Decreases aromatase inhibition but significantly improves STS inhibition. nih.gov |

Exploration of Molecular Interactions through Biophysical Methods

A variety of biophysical techniques are employed to provide detailed insights into the molecular interactions between ligands and their protein targets. While specific studies focusing solely on this compound are not detailed in the provided results, the methods are standard for characterizing the interactions of compounds containing this scaffold.

X-ray Crystallography: This technique provides high-resolution structural data, revealing the precise binding mode of an inhibitor in the active site of its target. It has been used to confirm the covalent interaction between cyanamide-based inhibitors and Cysteine 909 of JAK3, which was crucial for optimizing inhibitor design. nih.gov It is also used to rationalize SAR data for series like the biphenyl amide p38 kinase inhibitors. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful tool for obtaining stoichiometric and thermodynamic information about binding interactions. nih.gov It can determine the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of how a compound binds to its target protein.

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index near a sensor surface to monitor binding events in real time. nih.gov This method is particularly useful for determining the kinetics of an interaction, providing both the association (on-rate) and dissociation (off-rate) constants, in addition to the binding affinity. nih.gov

Advanced Applications and Synthetic Utility Non Clinical Focus

Building Block for the Synthesis of Complex Organic Molecules

N-(3-Cyanophenyl)cyanamide serves as a crucial building block in organic synthesis, primarily due to the dual reactivity of its cyanamide (B42294) functional group. This group possesses both a nucleophilic sp³-hybridized amino nitrogen and an electrophilic nitrile unit, allowing it to participate in a wide array of chemical transformations. mdpi.comchemicalbook.com The introduction of a cyano group onto the nitrogen atom of an amine can significantly alter the compound's physical, chemical, and biological properties, making the resulting cyanamide a key intermediate for constructing more complex structures like amides, ureas, and guanidines. google.com

Precursor in the Formation of Nitrogen-Containing Heterocycles and Guanidines

One of the most significant applications of this compound is its role as a precursor for nitrogen-rich compounds, particularly guanidines and nitrogen-containing heterocycles. These structures are core components in many biologically active molecules and materials. sioc-journal.cnresearchgate.netnih.gov

Guanidine (B92328) Synthesis: The reaction of cyanamides with amines is a fundamental method for preparing substituted guanidines. google.comorganic-chemistry.org this compound can react with primary or secondary amines to yield N,N'-disubstituted or N,N',N''-trisubstituted guanidines, respectively. However, the reactivity of substituted cyanamides can be influenced by steric hindrance, sometimes necessitating the use of a Lewis acid catalyst to enhance the electrophilicity of the cyanamide's central carbon atom and facilitate the nucleophilic attack by the amine. google.com

Heterocycle Synthesis: Substituted cyanamides are versatile reagents in cycloaddition reactions to form various heterocyclic rings. mdpi.com The carbon-nitrogen triple bond of the cyanamide can participate in [3+2] and [2+2+2] cycloadditions. mdpi.comresearchgate.net For instance, metal-catalyzed [2+2+2] co-cyclization of an aryl cyanamide like this compound with diynes is an atom-economical method to produce highly substituted 2-aminopyridines. nih.govresearchgate.net Various catalyst systems, including those based on nickel, iron, and iridium, have been developed for these transformations. researchgate.netnih.govresearchgate.net Furthermore, cyanamides can be used to construct other important heterocyclic systems such as 1,2,4-oxadiazoles, 2-aminobenzimidazoles, and various quinazoline (B50416) derivatives. mdpi.comchemicalbook.comwikipedia.org

Table 1: Representative Synthetic Transformations of Aryl Cyanamides

| Reaction Type | Reactants | Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Guanylation | Aryl Cyanamide + Amine | Substituted Guanidine | Lewis Acid (e.g., ZnCl₂) or heat | google.com |

| [2+2+2] Cycloaddition | Aryl Cyanamide + Diyne | 2-Aminopyridine | [Ir(cod)Cl]₂/BINAP | nih.govresearchgate.net |

| [3+2] Cycloaddition | Aryl Cyanamide + Azide (B81097) | 4-Aminotetrazole | Heat or catalyst | mdpi.com |

| Heterocyclization | Aryl Cyanamide + Alkyne + Oxygen Donor | 2-Amino-1,3-oxazole | Gold (Au) catalyst | mdpi.com |

Applications in Material Science and Polymer Chemistry

The structural features of this compound make it a compound of interest for applications in material science and polymer chemistry. The presence of two nitrile groups and an aromatic ring allows for the potential design of polymers with specific thermal, electronic, or structural properties. jchemrev.com Nitrile groups are known to participate in polymerization and cross-linking reactions, which can enhance the structural integrity of materials. sioc-journal.cn

While specific polymers derived directly from this compound are not widely documented, the chemistry of related compounds provides a strong basis for its potential use. For instance, cyanide-containing compounds are explored in polymer chemistry, and the development of functional polymeric materials often relies on monomers with unique pendant groups. mdpi.comevitachem.comkanazawa-u.ac.jp The rigid phenyl ring and the polar cyano groups in this compound could be used to create polymers with increased thermal resistance and specific inter-chain interactions. jchemrev.com

Development of Novel Catalytic Systems Utilizing Cyanamide Ligands

Substituted cyanamides, including this compound, are promising candidates for use as ligands in the development of novel catalytic systems. The molecule offers multiple potential coordination sites for metal ions: the sp³-hybridized amino nitrogen, the nitrogen of the nitrile group, and the aromatic π-system of the phenyl ring. mdpi.com This versatility allows it to form stable complexes with a variety of transition metals, influencing their reactivity and catalytic pathways. scbt.com

The coordination chemistry of cyanamides with metals like zinc, iridium, and iron has been explored. mdpi.comnih.govresearchgate.netmdpi.com For example, iridium complexes with phosphine (B1218219) ligands have been shown to be effective catalysts for cycloaddition reactions involving cyanamides. researchgate.net Double metal cyanide (DMC) complexes, typically involving zinc and another metal like cobalt or iron, are important heterogeneous catalysts used in polymerization reactions, such as the production of polyethers. mdpi.com The ability of this compound to act as a ligand could be harnessed to create new, tailored catalysts for a range of organic transformations.

Table 2: Potential Metal Coordination Sites of this compound

| Potential Site | Type of Bonding | Implication for Catalysis | Reference |

|---|---|---|---|

| Amino Nitrogen | σ-donation | Forms stable metal-ligand bond, anchoring the catalytic center. | mdpi.com |

| Nitrile Nitrogen | σ-donation (end-on) | Activates the C≡N bond for further reaction. | mdpi.com |

| Nitrile π-system | π-bonding (side-on) | Participates in cycloaddition and insertion reactions. | mdpi.com |

| Aromatic Ring | π-system interaction | Influences the electronic properties and stability of the metal complex. | mdpi.com |

Role in Agrochemistry and Chemical Industry (excluding environmental impact or specific commercial production figures)

In the broader chemical industry, cyanamide and its derivatives are important intermediates. The parent compound, cyanamide, is a downstream product of the coal-based chemical industry and serves as a precursor for numerous agrochemicals and pharmaceuticals. agropages.com It is used in the industrial synthesis of fungicides like carbendazim (B180503) and benomyl, as well as various sulfonylurea herbicides. wikipedia.orgagropages.com

Given this context, this compound is a logical intermediate for the synthesis of more complex, specialized agrochemicals. The 3-cyanophenyl moiety can be incorporated as a key structural element into the final active ingredient, potentially conferring specific properties or modes of action. Its role as a building block for nitrogen-containing heterocycles is particularly relevant, as many modern pesticides are based on these core structures. researchgate.netnih.gov The use of cyanamide derivatives as intermediates is a well-established practice in the chemical industry for producing a wide range of commercially significant compounds. chemicalbook.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.